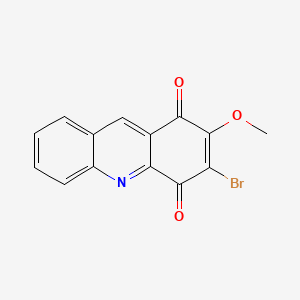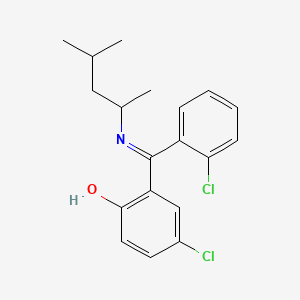
2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol is a complex organic compound characterized by its unique structure, which includes a phenol group substituted with chlorophenyl and dimethylbutyl imino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzaldehyde with 1,3-dimethylbutylamine to form an imine intermediate. This intermediate is then reacted with 4-chlorophenol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various phenolic derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biological effects.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals, polymers, and other industrial products
Mécanisme D'action
The mechanism by which 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other substituted phenols and imines, such as:
- 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-phenol
- 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-bromophenol
- 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-fluorophenol .
Uniqueness
What sets 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
80018-29-7 |
|---|---|
Formule moléculaire |
C19H21Cl2NO |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
4-chloro-2-[C-(2-chlorophenyl)-N-(4-methylpentan-2-yl)carbonimidoyl]phenol |
InChI |
InChI=1S/C19H21Cl2NO/c1-12(2)10-13(3)22-19(15-6-4-5-7-17(15)21)16-11-14(20)8-9-18(16)23/h4-9,11-13,23H,10H2,1-3H3 |
Clé InChI |
XKDFHKTXZAITNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)N=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)
![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
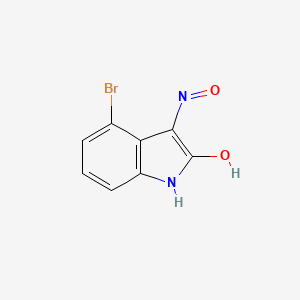
![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)
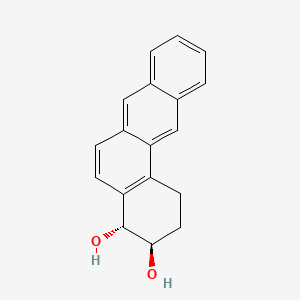

![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)

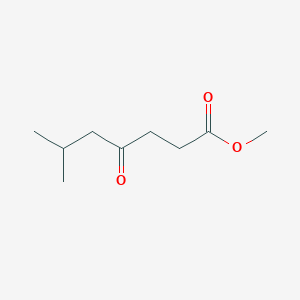
silane](/img/structure/B14431490.png)


